Cas no 933702-08-0 (2-(pyrrolidin-3-yloxy)methyl-1,3-thiazole)

2-(pyrrolidin-3-yloxy)methyl-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole
- Thiazole, 2-[(3-pyrrolidinyloxy)methyl]-
- 2-(pyrrolidin-3-yloxy)methyl-1,3-thiazole
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- Inchi: 1S/C8H12N2OS/c1-2-9-5-7(1)11-6-8-10-3-4-12-8/h3-4,7,9H,1-2,5-6H2
- InChI Key: BNHTVWFUKJBIGY-UHFFFAOYSA-N
- SMILES: S1C=CN=C1COC1CCNC1
2-(pyrrolidin-3-yloxy)methyl-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-152490-0.05g |
2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole |
933702-08-0 | 95.0% | 0.05g |
$250.0 | 2025-02-20 | |
Life Chemicals | F8889-4993-0.5g |
"2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole" |
933702-08-0 | 95%+ | 0.5g |
$849.0 | 2023-11-21 | |
Enamine | EN300-152490-0.1g |
2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole |
933702-08-0 | 95.0% | 0.1g |
$372.0 | 2025-02-20 | |
Aaron | AR01AFWA-100mg |
2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole |
933702-08-0 | 95% | 100mg |
$537.00 | 2024-07-18 | |
1PlusChem | 1P01AFNY-500mg |
2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole |
933702-08-0 | 95% | 500mg |
$964.00 | 2025-03-19 | |
1PlusChem | 1P01AFNY-10g |
2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole |
933702-08-0 | 95% | 10g |
$5754.00 | 2024-04-20 | |
Enamine | EN300-152490-100mg |
2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole |
933702-08-0 | 95.0% | 100mg |
$372.0 | 2023-09-26 | |
Enamine | EN300-152490-250mg |
2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole |
933702-08-0 | 95.0% | 250mg |
$530.0 | 2023-09-26 | |
Aaron | AR01AFWA-5g |
2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole |
933702-08-0 | 95% | 5g |
$4296.00 | 2024-07-18 | |
Aaron | AR01AFWA-250mg |
2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole |
933702-08-0 | 95% | 250mg |
$754.00 | 2024-07-18 |
2-(pyrrolidin-3-yloxy)methyl-1,3-thiazole Related Literature
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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2. Back matter
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Additional information on 2-(pyrrolidin-3-yloxy)methyl-1,3-thiazole
Introduction to 2-(pyrrolidin-3-yloxy)methyl-1,3-thiazole (CAS No. 933702-08-0)
2-(pyrrolidin-3-yloxy)methyl-1,3-thiazole, identified by the CAS number 933702-08-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule features a unique structural framework comprising a thiazole ring linked to a pyrrolidine moiety through an oxygen atom, further substituted with a methyl group. Such structural motifs are of considerable interest due to their potential biological activities and mechanistic roles in drug discovery.
The thiazole core is a well-documented pharmacophore, widely recognized for its presence in numerous bioactive natural products and synthetic drugs. Its ability to engage with biological targets such as enzymes and receptors makes it a valuable scaffold for medicinal chemists. The incorporation of the pyrrolidin-3-yloxy group introduces an additional layer of complexity, potentially influencing both the solubility and binding affinity of the molecule. This particular substitution pattern has been explored in recent years for its implications in modulating neurological and inflammatory pathways.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of such compounds. Molecular docking studies suggest that 2-(pyrrolidin-3-yloxy)methyl-1,3-thiazole may interact with various targets, including those implicated in metabolic disorders and neurodegenerative diseases. The oxygen bridge between the pyrrolidine and thiazole rings is particularly noteworthy, as it could serve as a critical recognition element for biological binding sites.
In the context of drug development, the synthesis of derivatives from this core structure represents an exciting avenue for exploration. Researchers have been investigating analogs with modified substituents to optimize pharmacokinetic profiles while maintaining or enhancing biological activity. The flexibility offered by the pyrrolidin-3-yloxy moiety allows for diverse chemical modifications, enabling the tuning of electronic and steric properties to fine-tune interactions with biological targets.
The compound’s potential applications extend beyond traditional therapeutic areas. Its structural features make it a candidate for use in research focused on understanding enzyme inhibition mechanisms and receptor binding dynamics. For instance, studies have hinted at its possible role in modulating enzymes involved in signal transduction pathways, which are often dysregulated in disease states.
The synthesis of 2-(pyrrolidin-3-yloxy)methyl-1,3-thiazole involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Advances in catalytic processes have allowed for more efficient and scalable production of such complex molecules. The ability to construct this framework with high purity is crucial for subsequent biological evaluation, ensuring that observed effects are attributable to the intended structure rather than impurities.
From a regulatory perspective, compounds like 2-(pyrrolidin-3-yloxy)methyl-1,3-thiazole must undergo rigorous testing to assess their safety and efficacy before moving into clinical trials. Preclinical studies often involve evaluating toxicity profiles, pharmacokinetic behavior, and interaction with metabolic pathways. These studies are essential for understanding how the molecule behaves within an organism and identifying any potential adverse effects.
The integration of machine learning techniques into drug discovery has also accelerated the process of identifying promising candidates like 2-(pyrrolidin-3-yloxy)methyl-1,3-thiazole. Predictive models can analyze vast datasets to identify molecules with high potential for biological activity based on their structural features. This approach has significantly reduced the time required to screen large libraries of compounds, making it possible to focus resources on the most promising leads.
Future research directions may explore the use of 2-(pyrrolidin-3-yloxy)methyl-1,3-thiazole as a lead compound for developing novel therapeutics. Its unique structural features offer opportunities for designing drugs that target previously unexplored mechanisms or offer improved efficacy over existing treatments. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into tangible therapeutic benefits.
The compound’s role in interdisciplinary research is also noteworthy. Its study intersects fields such as organic chemistry, biochemistry, pharmacology, and computational biology. This cross-disciplinary approach fosters innovation by combining different perspectives and methodologies to address complex scientific questions.
In summary,2-(pyrrolidin-3-yloxy)methyl-1,3-thiazole (CAS No. 933702-08-0) represents a compelling subject of study in pharmaceutical chemistry. Its structural complexity and potential biological activities make it a valuable candidate for further investigation into novel therapeutic agents. As research continues to uncover new applications and mechanisms associated with this compound, its significance in drug discovery is likely to grow.
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